6-fluoro-2-methylquinoxaline
Overview
Description
6-Fluoro-2-methylquinoxaline is a heterocyclic aromatic organic compound with the molecular formula C9H7FN2 It belongs to the quinoxaline family, which is characterized by a fused benzene and pyrazine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-fluoro-2-methylquinoxaline typically involves the condensation of 2-fluoroaniline with methylglyoxal in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance yield and efficiency. Catalysts such as Lewis acids or transition metal complexes are often employed to facilitate the reaction. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 6-Fluoro-2-methylquinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to form quinoxaline-2,3-dione derivatives.
Reduction: Reduction reactions using sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding dihydroquinoxaline derivatives.
Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can introduce additional functional groups onto the quinoxaline ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Quinoxaline-2,3-dione derivatives.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Nitroquinoxaline, halogenated quinoxaline derivatives.
Scientific Research Applications
6-Fluoro-2-methylquinoxaline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel pharmaceuticals targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism by which 6-fluoro-2-methylquinoxaline exerts its effects involves its interaction with specific molecular targets. In biological systems, it can bind to DNA or proteins, disrupting their normal function. The compound’s fluorine atom enhances its ability to form strong hydrogen bonds and interact with hydrophobic pockets in target molecules. This interaction can lead to the inhibition of enzyme activity or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
- 6-Chloro-2-methylquinoxaline
- 6-Bromo-2-methylquinoxaline
- 6-Fluoro-2-methylquinoline
Comparison: 6-Fluoro-2-methylquinoxaline is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and enhances its ability to interact with biological targets compared to its chloro or bromo analogs. Additionally, the methyl group at the 2-position provides steric hindrance, influencing the compound’s overall reactivity and stability.
Properties
IUPAC Name |
6-fluoro-2-methylquinoxaline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2/c1-6-5-11-9-4-7(10)2-3-8(9)12-6/h2-5H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUTQJOJPWUAMAP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2C=C(C=CC2=N1)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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